5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
5-oxaspiro[3.5]nonane-2-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique configuration, which includes a spiro-connected oxane ring and a carboxylic acid functional group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, each with distinct spatial arrangements of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxaspiro[35]nonane-2-carboxylic acid typically involves multi-step organic reactions One common approach starts with the formation of the spirocyclic core through a cyclization reaction This can be achieved by reacting a suitable diol with a carboxylic acid derivative under acidic or basic conditions to form the oxane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and functionalization processes. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
5-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield esters, while reduction with LiAlH₄ can produce alcohols.
Scientific Research Applications
5-oxaspiro[3.5]nonane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-oxaspiro[3.4]octane-2-carboxylic acid: Similar spirocyclic structure but with a smaller ring size.
5-oxaspiro[4.5]decane-2-carboxylic acid: Larger ring size, potentially different biological activity.
Spiro[3.5]nonane-2-carboxylic acid: Lacks the oxygen atom in the ring, altering its chemical properties.
Uniqueness
5-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific ring size and the presence of an oxygen atom in the spirocyclic structure. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1374659-09-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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